molecular formula C7H10F2OSi B1379568 1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one CAS No. 1657067-34-9

1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one

Cat. No.: B1379568
CAS No.: 1657067-34-9
M. Wt: 176.24 g/mol
InChI Key: DCQYZIDNCGTYAH-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one is a chemical compound with the molecular formula C7H10F2OSi and a molecular weight of 176.24 g/mol . This compound is characterized by the presence of a difluoromethyl group, a trimethylsilyl group, and a butyne-2-one moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one involves several steps. One common method includes the reaction of trimethylsilylacetylene with difluoromethyl ketone under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

1,1-Difluoro-4-(trimethylsilyl)but-3-yn-2-one can be compared with other similar compounds, such as:

The presence of both the difluoromethyl and trimethylsilyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1,1-difluoro-4-trimethylsilylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2OSi/c1-11(2,3)5-4-6(10)7(8)9/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQYZIDNCGTYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657067-34-9
Record name 1,1-difluoro-4-(trimethylsilyl)but-3-yn-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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